cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Overview
Description
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is a chemical compound with the molecular formula C12H14O7 · C6H13N and a molecular weight of 369.41 g/mol . It is primarily used as a substrate for the enzyme alpha-L-iduronidase . This compound is significant in biochemical research, particularly in the study of lysosomal storage disorders such as Hurler syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl alpha-L-iduronide cyclohexylammonium salt involves the reaction of phenyl alpha-L-iduronide with cyclohexylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt .
Industrial Production Methods: While specific industrial production methods for phenyl alpha-L-iduronide cyclohexylammonium salt are not widely documented, the general approach involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. Quality control measures are crucial to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid primarily undergoes enzymatic reactions, particularly hydrolysis by alpha-L-iduronidase . This reaction is essential for the breakdown of glycosaminoglycans in lysosomes.
Common Reagents and Conditions: The enzymatic hydrolysis of phenyl alpha-L-iduronide cyclohexylammonium salt requires the presence of alpha-L-iduronidase under physiological conditions, including a pH of around 4.5 to 5.5 and a temperature of approximately 37°C .
Major Products Formed: The primary product formed from the enzymatic hydrolysis of phenyl alpha-L-iduronide cyclohexylammonium salt is phenyl alpha-L-iduronide, which is further broken down into simpler sugars and other metabolites .
Scientific Research Applications
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is extensively used in biochemical research to study the activity of alpha-L-iduronidase . This enzyme is crucial for diagnosing and understanding lysosomal storage disorders such as Hurler syndrome . The compound is also used in enzyme assays to measure the activity of alpha-L-iduronidase in various biological samples, including cultured cells and amniotic fluid .
Mechanism of Action
The mechanism of action of phenyl alpha-L-iduronide cyclohexylammonium salt involves its hydrolysis by alpha-L-iduronidase . The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, resulting in the release of phenyl alpha-L-iduronide . This process is essential for the degradation of glycosaminoglycans in lysosomes, preventing their accumulation and the subsequent development of lysosomal storage disorders .
Comparison with Similar Compounds
Similar Compounds:
- 4-Methylumbelliferyl alpha-L-iduronide
- Phenyl alpha-L-iduronide
Uniqueness: cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is unique due to its specific use as a substrate for alpha-L-iduronidase . While other compounds like 4-Methylumbelliferyl alpha-L-iduronide are also used in enzyme assays, phenyl alpha-L-iduronide cyclohexylammonium salt provides a reliable and specific substrate for diagnosing and studying lysosomal storage disorders .
Properties
IUPAC Name |
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O7.C6H13N/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17);6H,1-5,7H2/t7-,8-,9+,10+,12+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESLUVIFWFRPII-HNXNNCCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745639 | |
Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39031-70-4 | |
Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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